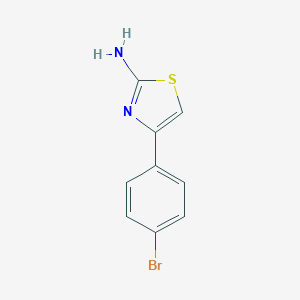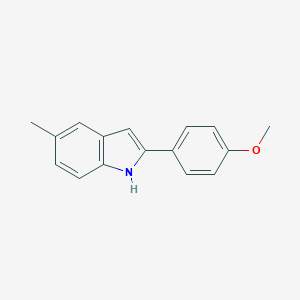
2-(4-methoxyphenyl)-5-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-5-methyl-1H-indole, also known as 4-MeO-MIPT, is a synthetic indole compound that belongs to the class of tryptamines. It is a research chemical that has gained popularity among the scientific community due to its unique properties and potential applications in various fields.
科学研究应用
2-(4-methoxyphenyl)-5-methyl-1H-indole has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a wide range of effects on the central nervous system, making it a useful tool in the study of neurochemistry and behavior. Some of the research applications of 2-(4-methoxyphenyl)-5-methyl-1H-indole are as follows:
1. Psychoactive Effects: 2-(4-methoxyphenyl)-5-methyl-1H-indole has been found to have psychoactive effects similar to other tryptamines such as psilocybin and LSD. It has been used in studies to investigate the effects of psychoactive substances on behavior, mood, and cognition.
2. Neurochemistry: 2-(4-methoxyphenyl)-5-methyl-1H-indole has been found to modulate the activity of various neurotransmitters such as serotonin and dopamine. It has been used in studies to investigate the role of these neurotransmitters in various physiological and pathological conditions.
3. Pharmacology: 2-(4-methoxyphenyl)-5-methyl-1H-indole has been found to have a high affinity for certain receptors in the brain such as the 5-HT2A receptor. It has been used in studies to investigate the pharmacological properties of these receptors and their potential therapeutic applications.
作用机制
The mechanism of action of 2-(4-methoxyphenyl)-5-methyl-1H-indole is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including mood, cognition, and perception. By modulating the activity of this receptor, 2-(4-methoxyphenyl)-5-methyl-1H-indole can produce a wide range of effects on the central nervous system.
生化和生理效应
The biochemical and physiological effects of 2-(4-methoxyphenyl)-5-methyl-1H-indole are complex and vary depending on the dose and route of administration. Some of the effects that have been reported in animal and human studies include:
1. Alterations in mood and perception
2. Changes in heart rate and blood pressure
3. Increased body temperature
4. Changes in motor coordination and balance
5. Alterations in sleep patterns
实验室实验的优点和局限性
The advantages of using 2-(4-methoxyphenyl)-5-methyl-1H-indole in lab experiments include its unique properties and potential applications in various fields of scientific research. It has been found to have a wide range of effects on the central nervous system, making it a useful tool in the study of neurochemistry and behavior. However, there are also some limitations associated with the use of 2-(4-methoxyphenyl)-5-methyl-1H-indole in lab experiments. These include:
1. Limited availability and high cost
2. Potential safety concerns
3. Lack of standardized protocols for administration and dosing
未来方向
There are many potential future directions for research on 2-(4-methoxyphenyl)-5-methyl-1H-indole. Some of these include:
1. Investigation of the potential therapeutic applications of 2-(4-methoxyphenyl)-5-methyl-1H-indole in the treatment of various psychiatric and neurological disorders.
2. Development of new synthetic methods for the production of 2-(4-methoxyphenyl)-5-methyl-1H-indole and other tryptamines.
3. Investigation of the pharmacological properties of 2-(4-methoxyphenyl)-5-methyl-1H-indole and its potential interactions with other drugs and neurotransmitters.
4. Development of new methods for the administration and dosing of 2-(4-methoxyphenyl)-5-methyl-1H-indole in lab experiments.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-5-methyl-1H-indole is a synthetic indole compound that has gained popularity among the scientific community due to its unique properties and potential applications in various fields of scientific research. It has been found to have a wide range of effects on the central nervous system, making it a useful tool in the study of neurochemistry and behavior. However, there are also some limitations associated with its use in lab experiments, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 2-(4-methoxyphenyl)-5-methyl-1H-indole involves the reaction of 5-methylindole-3-carboxaldehyde with 4-methoxyphenylhydrazine in the presence of a reducing agent. The resulting product is then purified using chromatography techniques to obtain pure 2-(4-methoxyphenyl)-5-methyl-1H-indole. The chemical structure of 2-(4-methoxyphenyl)-5-methyl-1H-indole is shown below:
属性
CAS 编号 |
62613-67-6 |
|---|---|
产品名称 |
2-(4-methoxyphenyl)-5-methyl-1H-indole |
分子式 |
C16H15NO |
分子量 |
237.3 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-5-methyl-1H-indole |
InChI |
InChI=1S/C16H15NO/c1-11-3-8-15-13(9-11)10-16(17-15)12-4-6-14(18-2)7-5-12/h3-10,17H,1-2H3 |
InChI 键 |
ZQEQVVRCPHFXHT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C2)C3=CC=C(C=C3)OC |
规范 SMILES |
CC1=CC2=C(C=C1)NC(=C2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



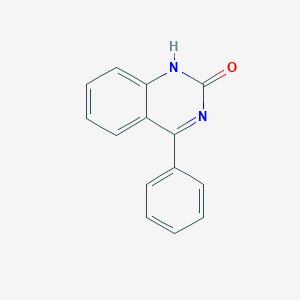
![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)

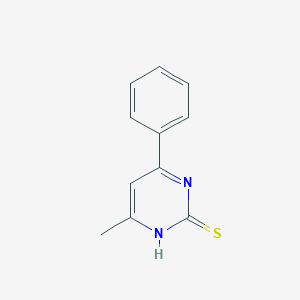
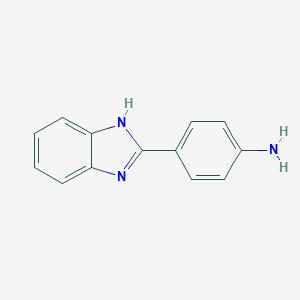
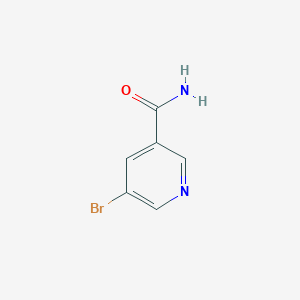
![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)
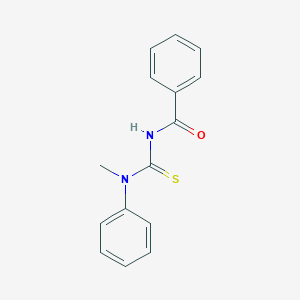
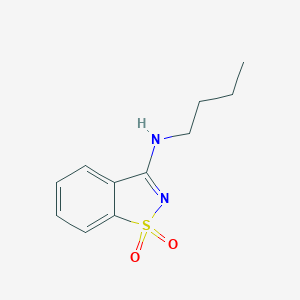
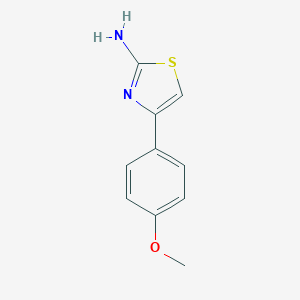
![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)
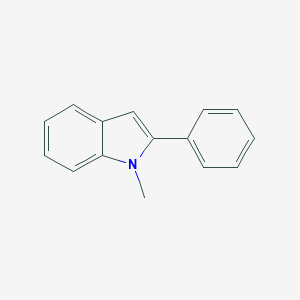
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)
